{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone
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Overview
Description
{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound’s unique structure allows it to serve as a bioisostere for other chemical groups, potentially enhancing the properties of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The scalability of these methods makes them suitable for industrial applications, where large quantities of the compound are required. The use of photoredox conditions and triethylborane catalysis has been shown to improve the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the bicyclo[1.1.1]pentane core.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products retain the unique properties of the bicyclo[1.1.1]pentane core, making them valuable for further applications.
Scientific Research Applications
{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with enhanced properties.
Biology: In biological studies, the compound serves as a bioisostere, replacing other chemical groups to improve the stability and efficacy of bioactive molecules.
Medicine: The compound is investigated for its potential use in drug discovery.
Mechanism of Action
The mechanism of action of {Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core provides a rigid and three-dimensional structure that can interact with various biological targets, enhancing the compound’s binding affinity and specificity. The imino and methyl groups further contribute to the compound’s reactivity and interaction with molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and three-dimensionality.
Cubane: Another rigid and three-dimensional structure used as a bioisostere.
Higher Bicycloalkanes: Compounds with similar structural features but different ring sizes.
Uniqueness
{Bicyclo[111]pentan-1-yl}(imino)methyl-lambda6-sulfanone stands out due to its unique combination of the bicyclo[111]pentane core with imino and methyl groupsThe compound’s ability to serve as a bioisostere for multiple chemical groups further highlights its versatility and uniqueness .
Properties
Molecular Formula |
C6H11NOS |
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Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanyl-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H11NOS/c1-9(7,8)6-2-5(3-6)4-6/h5,7H,2-4H2,1H3 |
InChI Key |
KBKAKKSPPNJJTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C12CC(C1)C2 |
Origin of Product |
United States |
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